molecular formula C14H26O B13798577 7-Ethyl-2-methylundec-2-en-4-one CAS No. 68833-92-1

7-Ethyl-2-methylundec-2-en-4-one

Cat. No.: B13798577
CAS No.: 68833-92-1
M. Wt: 210.36 g/mol
InChI Key: YJJRWDWACWCKIH-UHFFFAOYSA-N
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Description

7-Ethyl-2-methylundec-2-en-4-one, registered under CAS number 68833-92-1 , is an organic compound with the molecular formula C14H26O and a molecular weight of 210.36 g/mol . This ketone features a carbon-carbon double bond, classifying it as an alpha, beta-unsaturated ketone, a functional group of significant interest in synthetic organic chemistry . Its structure is characterized by a high lipophilicity, as indicated by a computed XLogP3 value of 5.2 . This reagent serves as a valuable intermediate in chemical synthesis and research applications. Patents indicate that related unsaturated ketones are produced as intermediates in multi-step organic synthesis processes . The compound is intended for research purposes exclusively. It is not intended for medicinal, diagnostic, or human use. Researchers can contact the supplier for pricing, availability, and custom synthesis inquiries .

Properties

CAS No.

68833-92-1

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

7-ethyl-2-methylundec-2-en-4-one

InChI

InChI=1S/C14H26O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h11,13H,5-10H2,1-4H3

InChI Key

YJJRWDWACWCKIH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CCC(=O)C=C(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approaches for α,β-Unsaturated Ketones

α,β-Unsaturated ketones like 7-Ethyl-2-methylundec-2-en-4-one are commonly prepared via:

  • Aldol condensation reactions between appropriate aldehydes and ketones, followed by dehydration.
  • Selective oxidation or dehydrogenation of saturated ketones.
  • Catalytic processes involving dehydrocyclization or partial hydrogenation steps.

These methods are tailored to introduce the required substituents and double bonds with regio- and stereoselectivity.

Specific Methods Relevant to this compound

Although direct literature on this exact compound is limited, closely related compounds and intermediates provide insights into applicable preparation strategies.

Preparation of α,β-Unsaturated Ketones via β-Hydroxy Ketones
  • Patent US6960694B2 describes processes for preparing β-hydroxy ketones and α,β-unsaturated ketones through controlled aldol condensation and dehydration reactions under basic conditions.
  • This method involves reacting ketones with aldehydes or esters in the presence of bases such as sodium hydroxide, followed by thermal dehydration to yield α,β-unsaturated ketones.
  • Reaction parameters such as temperature, solvent, base concentration, and reaction time are optimized for yield and purity.
Stepwise Cyclization and Dehydrogenation
  • A multi-step preparation involving cyclization of diamines and nitriles followed by dehydrogenation using Raney nickel catalyst is reported for related nitrogen-containing compounds (CN105367499A).
  • Although this patent focuses on imidazole derivatives, the principles of catalytic dehydrogenation at 170–200 °C with Raney nickel can be adapted for preparing unsaturated ketones by removing hydrogen to form double bonds.
  • Purification is achieved by fractional distillation under reduced pressure.

Reaction Conditions and Catalysts

Method Catalyst(s) Temperature Range (°C) Pressure (bar) Solvent/Medium Yield (%) Purification Method
Catalytic dehydrocyclization Cu-chromite/BaO 500–700 0.013–10 Steam 67 (selectivity) Distillation, hydrogenation
Partial hydrogenation Raney nickel, precious metals 40–120 4–12 Hydrogen gas High Filtration, distillation
Aldol condensation/dehydration NaOH or other bases 60–120 Atmospheric Ethylene glycol ethers 50–90 Distillation
Dehydrogenation (imidazole example) Raney nickel 170–200 Atmospheric Toluene (dilution) 80–90 Underpressure distillation

Purification and Yield Optimization

  • Distillation under reduced pressure is the preferred purification technique to isolate the α,β-unsaturated ketone with high purity.
  • Use of selective catalysts like Raney nickel and copper chromite activated with barium oxide improves yield and selectivity by minimizing side reactions.
  • Control of reaction temperature and time is critical to avoid over-reduction or polymerization.

Summary Table of Preparation Methods for this compound and Related Compounds

Step Reaction Type Key Reagents/Materials Conditions Outcome/Notes
1 Aldol condensation Ketone + Aldehyde + NaOH 60–120 °C, glycol ethers Formation of β-hydroxy ketone intermediate
2 Dehydration β-Hydroxy ketone + heat 100–160 °C, reduced pressure α,β-Unsaturated ketone formation
3 Catalytic dehydrogenation Saturated ketone + Raney nickel 170–200 °C Formation of double bond via hydrogen removal
4 Catalytic dehydrocyclization 2,6-Dialkylaniline + Cu-chromite/BaO 500–700 °C, steam Formation of cyclic intermediates (e.g., indoles)
5 Partial hydrogenation Raw product + Raney nickel 40–120 °C, 4–12 bar H2 Selective saturation of intermediates
6 Purification Distillation under vacuum 150–160 °C, 5–10 mmHg High purity product isolation

Chemical Reactions Analysis

7-Ethyl-2-methylundec-2-en-4-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert the compound into alcohols.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, often using reagents like chlorine or bromine under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Ethyl-2-methylundec-2-en-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 7-Ethyl-2-methylundec-2-en-4-one exerts its effects involves interactions with specific molecular targets and pathways These interactions can influence various biochemical processes, although detailed studies on its exact mechanism are still limited

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following comparison draws parallels with analogous compounds from the evidence, focusing on synthesis, stability, and analytical characterization.

Table 1: Structural and Functional Comparison

Compound Name Structure/Functional Groups Synthesis Yield/Purity Stability (RT storage) Analytical Methods (References)
7-Ethyl-2-methylundec-2-en-4-one C₁₄H₂₄O; α,β-unsaturated ketone Not reported Not reported N/A
2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol (7) Phenolic lipid derivative; Z-alkene 99.8% purity Stable under RT NMR (δH), LC-MS
Irisquinone (1) Benzoquinone; Z-alkenyl substituent 87% purity Oxidation-sensitive Column chromatography, MS
7a, 7b, 7c (unspecified compounds) Heterocyclic derivatives >90% stability over 14 days Stable in ethanol HPLC (UV 240 nm), TSP-MS

Key Findings

Synthetic Efficiency: Irisquinone (1) demonstrates moderate synthetic efficiency (87% purity), achieved via oxidation of phenolic precursors using NaH₂PO₄ and Aliquat 336 . Phenolic compound 7 achieves near-quantitative yield (99.8%) under acidic conditions, highlighting the role of protonation in stabilizing intermediates .

Stability: Compounds 7a, 7b, 7c exhibit minimal compositional changes over two weeks at room temperature when stored in ethanol, as confirmed by HPLC analysis . This suggests that α,β-unsaturated ketones (if stabilized by solvent) may share similar shelf-life characteristics. Irisquinone (1) is prone to oxidation due to its quinone moiety, necessitating inert storage conditions .

Analytical Characterization: HPLC-UV and TSP-MS (thermospray mass spectrometry) are robust for resolving structurally similar compounds, as demonstrated in the analysis of 7a–7c . These methods could be adapted for this compound to assess purity and degradation products. NMR and LC-MS were critical for confirming the structure of phenolic and quinone derivatives , underscoring their utility for ketone characterization.

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